N-(4-chlorobenzyl)-N'-styrylurea N-(4-chlorobenzyl)-N'-styrylurea
Brand Name: Vulcanchem
CAS No.: 1164502-84-4
VCID: VC6720474
InChI: InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10-
SMILES: C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.76

N-(4-chlorobenzyl)-N'-styrylurea

CAS No.: 1164502-84-4

Cat. No.: VC6720474

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.76

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-N'-styrylurea - 1164502-84-4

Specification

CAS No. 1164502-84-4
Molecular Formula C16H15ClN2O
Molecular Weight 286.76
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea
Standard InChI InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10-
Standard InChI Key XKOIGPNWWVCRSB-KHPPLWFESA-N
SMILES C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

N-(4-Chlorobenzyl)-N'-styrylurea consists of two primary subunits: a 4-chlorobenzyl group attached to one urea nitrogen and a styryl (C6H5-CH=CH-\text{C}_6\text{H}_5\text{-CH=CH-}) group bonded to the other. The IUPAC name, 1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea, highlights the (Z)-configuration of the styryl moiety, which influences its spatial arrangement and interaction capabilities. The stereochemistry is critical for molecular recognition in biological systems, as the (Z)-isomer may exhibit distinct binding affinities compared to the (E)-form.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC16H15ClN2O\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight286.75 g/mol
IUPAC Name1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea
SMILES NotationClC1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CC=C2
InChI KeyXKOIGPNWWVCRSB-KHPPLWFESA-N

The SMILES string confirms the connectivity, while the InChI key ensures unambiguous identification in chemical databases .

Synthesis and Preparation

Reaction Mechanism

The synthesis typically involves the condensation of 4-chlorobenzylamine with styryl isocyanate under anhydrous conditions. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the reaction, while catalysts such as triethylamine may enhance yield.

4-Cl-Benzylamine+Styryl IsocyanateTHF, Et3NN-(4-Chlorobenzyl)-N’-Styrylurea\text{4-Cl-Benzylamine} + \text{Styryl Isocyanate} \xrightarrow{\text{THF, Et}_3\text{N}} \text{N-(4-Chlorobenzyl)-N'-Styrylurea}

Optimization Challenges

Key challenges include controlling the stereochemistry of the styryl group and preventing urea hydrolysis. Reaction temperatures below 0°C and inert atmospheres (e.g., nitrogen) are often employed to mitigate side reactions. Purification via column chromatography or recrystallization yields the final product, though solubility data remain unreported .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm1^{-1}), carbonyl (C=O) at ~1650 cm1^{-1}, and aromatic C-Cl at ~750 cm1^{-1}.

  • NMR: 1H^1\text{H}-NMR would show doublets for the styryl protons (δ 6.5–7.5 ppm) and a singlet for the urea NH (δ 8.0–8.5 ppm) .

Biological Activity and Hypothetical Applications

Anticancer Prospects

Compounds with styryl moieties demonstrate tubulin polymerization inhibition, a target in cancer therapy. Molecular docking simulations could predict binding to β-tubulin’s colchicine site, leveraging the compound’s planar structure .

Enzyme Inhibition

Urea derivatives often act as kinase or protease inhibitors. For example, sulfonylureas modulate ATP-sensitive potassium channels, though N-(4-chlorobenzyl)-N'-styrylurea’s specificity remains untested .

Computational Insights and Modeling

DFT and Molecular Dynamics

Hypothetical DFT studies using the B3LYP/6-31G(d) basis set would optimize geometry and predict electronic properties. Fukui indices could identify nucleophilic/electrophilic sites for reactivity analysis .

Docking Simulations

Docking into the active site of E. coli dihydrofolate reductase (PDB: 1RA9) might reveal hydrogen bonds between the urea carbonyl and Thr113, suggesting antibacterial potential.

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